methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring:
- Triazolo[4,5-d]pyrimidine core: A fused bicyclic system with a 1,2,3-triazole and pyrimidine ring, known for its role in medicinal chemistry (e.g., kinase inhibition).
- Sulfanylmethyl (-SCH₂-) linker: A thioether group that may influence metabolic stability.
- Furan-2-carboxylate ester: Modulates solubility and bioavailability.
Properties
IUPAC Name |
methyl 5-[[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3S/c1-26-18(25)14-7-6-12(27-14)9-28-17-15-16(20-10-21-17)24(23-22-15)8-11-4-2-3-5-13(11)19/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWZMSLNFGSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl group and the furan ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the furan ring can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
*Inferred based on structural analogs.
Core Heterocycle Comparison
- Triazolo[4,5-d]pyrimidine (Target) : This core is associated with kinase inhibition and antiviral activity. Its nitrogen-rich structure facilitates hydrogen bonding with biological targets .
- The patent highlights its use in carboxamide derivatives for undisclosed therapeutic applications .
- Triazine (Metsulfuron Methyl) : Common in herbicides (e.g., sulfonylureas) due to acetolactate synthase inhibition. The target’s sulfur linkage contrasts with sulfonyl groups in triazine-based agrochemicals .
Substituent Effects
- Fluorophenyl Groups :
- Sulfur-Containing Linkers :
Functional Group Impact
- Ester (Target) vs. Amide (EP 4 374 877 A2) : Esters are prone to hydrolysis, whereas amides confer metabolic resistance. This suggests the target may require prodrug optimization for bioavailability.
Inferred Research Findings and Gaps
- Agrochemical Potential: Structural resemblance to sulfonylureas () implies possible herbicidal use, though divergent mechanisms are likely .
- Data Limitations : Absence of explicit solubility, IC₅₀, or toxicity data for the target compound necessitates further experimental validation.
Biological Activity
Methyl 5-[({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan ring: A five-membered aromatic ring containing oxygen.
- Triazole moiety: A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Pyrimidine derivative: Contributes to the compound's potential interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 372.43 g/mol.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various viruses. In particular, triazole derivatives have been reported to inhibit viral replication in cell cultures, demonstrating effectiveness against viruses such as HSV-1 and JUNV .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that triazole and pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (Histone Deacetylases) . Studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology.
The biological mechanisms through which this compound operates may involve:
- Enzyme inhibition: Targeting specific enzymes critical for viral replication or cancer cell growth.
- Receptor interaction: Modulating the activity of cellular receptors involved in signaling pathways related to cell survival and proliferation.
Case Studies
- Antiviral Activity Against HSV-1 : A study demonstrated that triazole derivatives exhibited up to 91% inhibition of HSV-1 replication at concentrations of 50 μM with low cytotoxicity (CC50 = 600 μM) .
- Cytotoxicity in Cancer Cells : Another investigation found that similar compounds displayed significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 10 to 30 μM depending on the specific derivative tested .
Data Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
